molecular formula C15H19BFNO2 B12052289 7-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

7-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B12052289
M. Wt: 275.13 g/mol
InChI Key: JATJCQRXVDKLNK-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 2nd position, and a boronate ester group at the 4th position of the indole ring. The boronate ester group is derived from 1,3,2-dioxaborolane, which is known for its stability and reactivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and 2-methylindole.

    Borylation Reaction: The key step in the synthesis is the borylation of the indole ring. This is achieved by reacting the indole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C).

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the isolation and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The fluorine atom can be reduced under specific conditions to yield the corresponding hydrogenated indole derivative.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents such as toluene or ethanol.

Major Products

    Oxidation: 7-Fluoro-2-methyl-4-boronic acid-1H-indole.

    Reduction: 7-Hydro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.

    Substitution: Various aryl or vinyl-substituted indole derivatives.

Scientific Research Applications

7-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological pathways and mechanisms, particularly those involving indole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is largely dependent on its specific application. For instance:

    In Biological Systems: The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes. The fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets.

    In Chemical Reactions: The boronate ester group can facilitate the formation of carbon-carbon bonds through cross-coupling reactions, enabling the synthesis of diverse organic compounds.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-2-methylindole: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Lacks the fluorine atom, which may reduce its binding affinity and selectivity in biological applications.

    2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Lacks the fluorine atom at the 7th position, which can influence its reactivity and biological activity.

Uniqueness

7-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to the presence of both the fluorine atom and the boronate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H19BFNO2

Molecular Weight

275.13 g/mol

IUPAC Name

7-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

InChI

InChI=1S/C15H19BFNO2/c1-9-8-10-11(6-7-12(17)13(10)18-9)16-19-14(2,3)15(4,5)20-16/h6-8,18H,1-5H3

InChI Key

JATJCQRXVDKLNK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(NC3=C(C=C2)F)C

Origin of Product

United States

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